(Z)-N'-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and an imidamide group. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Pyrrolidine Ring: The pyridine derivative is then reacted with a suitable reagent to introduce the pyrrolidine ring. This step often involves nucleophilic substitution reactions.
Formation of the Imidamide Group: The final step involves the formation of the imidamide group through the reaction of the intermediate compound with hydroxylamine and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(piperidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(morpholin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-hydroxy-2-pyridin-2-yl-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-3-4-8-15)9-5-1-2-6-13-9/h1-2,5-6,10,16H,3-4,7-8H2,(H2,12,14) |
InChI Key |
XWXWHVLPTAQRKV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C(C2=CC=CC=N2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=N2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.